molecular formula C8H9BrN2O B581712 3-Amino-5-bromo-N-methylbenzamide CAS No. 1375069-14-9

3-Amino-5-bromo-N-methylbenzamide

Cat. No. B581712
M. Wt: 229.077
InChI Key: UTWLHIBXQJXIMG-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-N-methylbenzamide is a chemical compound with the CAS Number: 1375069-14-9 . It has a molecular weight of 229.08 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-5-bromo-N-methylbenzamide . The InChI code is 1S/C8H9BrN2O/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.

It is typically stored at room temperature . Unfortunately, specific information about its physical and chemical properties such as melting point, boiling point, and solubility is not available in the sources.

Scientific Research Applications

Synthesis and Characterization

Application in DNA Repair Studies

3-Amino-5-bromo-N-methylbenzamide, a variant of 3-aminobenzamide, has been utilized in studies exploring DNA repair mechanisms. Specifically, 3-aminobenzamide, a known inhibitor of poly(ADP-ribose) synthesis, is commonly used to demonstrate the regulatory role of the polymer during late stages of DNA repair, though its effects are complex and can lead to paradoxical results at different concentrations (J. Cleaver, K. Milam, W. Morgan, 1985).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Other hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-5-bromo-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWLHIBXQJXIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299371
Record name 3-Amino-5-bromo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromo-N-methylbenzamide

CAS RN

1375069-14-9
Record name 3-Amino-5-bromo-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-bromo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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